molecular formula C7H11N3O B2967402 4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2202327-51-1

4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2967402
CAS No.: 2202327-51-1
M. Wt: 153.185
InChI Key: IXKNUBLUHCYQKF-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic organic compound characterized by its unique structure, which includes a triazole ring fused with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with dimethylformamide (DMF) in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the desired triazole derivative.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one has shown potential as a bioactive molecule. It may be used in the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has been investigated for its potential therapeutic properties. It may exhibit antiviral, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Industry: In industry, this compound can be used in the manufacture of various chemical products, including pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism by which 4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 4-Cyclopropyl-1,2,4-triazol-5-one

  • 1,3-Dimethyl-1H-1,2,4-triazol-5-one

  • 4,5-Dihydro-1H-1,2,4-triazol-5-one

Uniqueness: 4-Cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, stability, and biological activity.

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Properties

IUPAC Name

4-cyclopropyl-2,5-dimethyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-8-9(2)7(11)10(5)6-3-4-6/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKNUBLUHCYQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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